Docosanedioic acid

Catalog No.
S589439
CAS No.
505-56-6
M.F
HOOC(CH2)20COOH
M. Wt
370.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Docosanedioic acid

CAS Number

505-56-6

Product Name

Docosanedioic acid

IUPAC Name

docosanedioic acid

Molecular Formula

HOOC(CH2)20COOH

Molecular Weight

370.6 g/mol

InChI

InChI=1S/C22H42O4/c23-21(24)19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(25)26/h1-20H2,(H,23,24)(H,25,26)

InChI Key

DGXRZJSPDXZJFG-UHFFFAOYSA-N

SMILES

C(CCCCCCCCCCC(=O)O)CCCCCCCCCC(=O)O

Canonical SMILES

C(CCCCCCCCCCC(=O)O)CCCCCCCCCC(=O)O

Brain Development and Cognitive Function:

  • DHA constitutes a significant portion of gray matter in the brain, influencing membrane fluidity and signaling processes .
  • Studies suggest DHA supplementation during pregnancy and early childhood may enhance cognitive development and visual acuity in children .
  • Research is ongoing to investigate DHA's role in preventing age-related cognitive decline and neurodegenerative diseases like Alzheimer's .

Eye Health:

  • DHA is essential for the proper function of the photoreceptor cells in the retina, enabling vision .
  • DHA deficiency is linked to vision problems like macular degeneration, and research suggests supplementation may help prevent or slow their progression .

Cardiovascular Health:

  • DHA may contribute to reducing the risk of heart disease by lowering blood pressure, triglycerides, and inflammation .
  • Studies suggest DHA supplementation alongside a healthy lifestyle may offer cardioprotective benefits .

Other Potential Benefits:

  • Emerging research explores DHA's potential impact on mental health, inflammation, and immune function .
  • Studies investigate DHA's role in managing certain cancers and improving the efficacy of cancer treatments .

Docosanedioic acid, also known as behenic acid, is a long-chain alpha,omega-dicarboxylic acid with the chemical formula C22H42O4. It consists of a linear chain of twenty-two carbon atoms, with carboxylic acid groups located at both terminal ends. This compound is derived from docosane, where the terminal methyl groups are oxidized to form carboxylic acids. Docosanedioic acid is classified as a Bronsted acid, meaning it can donate protons to bases in

Typical of dicarboxylic acids. Key reactions include:

  • Esterification: Reacts with alcohols to form esters, which are important in the production of surfactants and lubricants.
  • Reduction: Can be reduced to form docosanediol, a compound with potential bioactive properties.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide to yield shorter-chain fatty acids.

These reactions make docosanedioic acid versatile in organic synthesis and industrial applications.

Docosanedioic acid exhibits several biological activities:

  • Antimicrobial Properties: It has been shown to possess antimicrobial activity against certain bacteria and fungi, making it a candidate for use in preservatives and antimicrobial formulations.
  • Skin Conditioning: Due to its emollient properties, it is used in cosmetic formulations to improve skin hydration and texture.
  • Potential Anti-inflammatory Effects: Preliminary studies suggest that it may have anti-inflammatory properties, although more research is needed to establish this definitively .

Docosanedioic acid can be synthesized through various methods:

  • Oxidation of Docosane: The most straightforward method involves the oxidation of docosane using oxidizing agents such as potassium permanganate or chromic acid.
  • Dicarboxylation Reactions: Starting from simpler dicarboxylic acids or their derivatives can yield docosanedioic acid through elongation processes.

Docosanedioic acid finds applications across various fields:

  • Cosmetics and Personal Care: Used as an emollient and skin-conditioning agent in creams and lotions.
  • Food Industry: Employed as an emulsifier and stabilizer in food products.
  • Pharmaceuticals: Investigated for potential use in drug formulations due to its biological activity.
  • Industrial

Research on interaction studies involving docosanedioic acid indicates its potential effects when combined with other compounds:

  • Synergistic Effects: When used with certain antimicrobial agents, docosanedioic acid may enhance their effectiveness against microbial strains.
  • Compatibility with Other Ingredients: In cosmetic formulations, it has been found compatible with various oils and emulsifiers, improving product stability and performance .

Several compounds share structural similarities with docosanedioic acid. Below are some notable examples:

Compound NameStructure TypeUnique Features
Hexadecanedioic AcidDicarboxylic AcidShorter carbon chain (16 carbons); used in plastics.
Octadecanedioic AcidDicarboxylic AcidAlso known as stearic acid; common in fats.
Eicosanedioic AcidDicarboxylic AcidContains 20 carbons; used in surfactants.

Uniqueness of Docosanedioic Acid

Docosanedioic acid stands out due to its long carbon chain length (22 carbons), which contributes to its unique physical properties such as higher melting points compared to shorter-chain dicarboxylic acids. Its specific applications in cosmetics and potential biological activities further differentiate it from similar compounds.

Molecular Architecture and Isomeric Forms

Docosanedioic acid presents a linear saturated dicarboxylic acid structure with the systematic formula HOOC(CH₂)₂₀COOH, establishing it as a member of the α,ω-dicarboxylic acid series. The compound's IUPAC designation follows the standard nomenclature as docosanedioic acid, while alternative names include phellogenic acid and docosan-1,22-dioic acid, reflecting its historical discovery and structural characteristics. The molecular architecture consists of a fully saturated 22-carbon aliphatic chain with carboxylic acid terminals at both ends, creating a symmetrical structure that distinguishes it from related monoacid derivatives.

The InChI key DGXRZJSPDXZJFG-UHFFFAOYSA-N provides unique computational identification, while the canonical SMILES notation C(CCCCCCCCCCC(=O)O)CCCCCCCCCC(=O)O accurately represents the linear connectivity pattern. This structural arrangement places docosanedioic acid within the classification of very long-chain fatty acids, specifically those containing at least 22 carbon atoms in their aliphatic backbone. The compound's positioning in the dicarboxylic acid series is noteworthy, as it represents one of the longer naturally occurring members of this chemical family, appearing alongside other significant dicarboxylic acids in comparative studies.

The absence of unsaturation or branching in the molecular framework contributes to the compound's conformational flexibility while maintaining structural integrity. The two carboxylic acid functional groups positioned at opposite ends of the molecule create potential for extensive hydrogen bonding interactions, influencing both solid-state packing arrangements and solution behavior. This symmetric dicarboxylic architecture enables the compound to function effectively as a bifunctional linker molecule in various synthetic applications, particularly in the development of polymeric materials and complex molecular assemblies.

Crystallographic Data and Solid-State Behavior

The solid-state characteristics of docosanedioic acid demonstrate typical behavior for long-chain dicarboxylic acids, exhibiting crystalline morphology at ambient conditions. Physical appearance data indicates the compound manifests as a white to light yellow crystalline powder or solid, suggesting ordered molecular packing in the crystal lattice. The crystalline nature facilitates handling and storage while contributing to the compound's stability profile under standard laboratory conditions.

Storage recommendations specify maintenance at room temperature in cool, dark environments below 15°C, indicating moderate thermal stability in the solid state. The packaging protocols utilizing glass bottles with plastic inserts reflect the compound's compatibility with standard laboratory glassware while preventing moisture contamination that could affect crystal integrity. These storage parameters suggest that docosanedioic acid maintains structural integrity over extended periods when properly handled, making it suitable for long-term research applications.

The compound's solid-state behavior demonstrates typical characteristics associated with long-chain dicarboxylic acids, including relatively high melting points and ordered crystalline arrangements. The molecular packing likely involves extensive intermolecular hydrogen bonding between carboxylic acid groups, contributing to crystal stability and explaining the observed melting point characteristics. The white to pale yellow coloration indicates minimal electronic transitions in the visible spectrum, consistent with the absence of chromophoric groups in the molecular structure.

Thermochemical Profile: Melting Point, Boiling Point, and Phase Transitions

The thermochemical analysis of docosanedioic acid reveals distinctive phase transition characteristics that reflect its molecular architecture and intermolecular interactions. Melting point determinations consistently indicate a range of 126.0 to 130.0°C, with reference values citing 128°C as the primary melting temperature. This relatively elevated melting point compared to shorter-chain dicarboxylic acids demonstrates the influence of molecular length and hydrogen bonding capacity on thermal stability.

Boiling point measurements establish the value at 527°C under standard atmospheric pressure (760 mmHg), indicating substantial thermal stability and low volatility characteristics. The significant difference between melting and boiling points (approximately 397°C) suggests strong intermolecular interactions that require considerable thermal energy to overcome during phase transitions. This thermal behavior pattern aligns with expectations for long-chain dicarboxylic acids, where increasing molecular length correlates with elevated transition temperatures.

Flash point determinations yield a value of 286.6°C, providing critical safety information for handling and storage protocols. This parameter indicates that docosanedioic acid requires substantial heating before reaching ignition conditions, contributing to its classification as a relatively safe compound for laboratory manipulation. The thermal profile data collectively demonstrates that docosanedioic acid maintains structural integrity across a wide temperature range, making it suitable for applications requiring thermal stability.

Table 1: Thermochemical Properties of Docosanedioic Acid

PropertyValueReference Conditions
Melting Point126.0-130.0°CStandard atmospheric pressure
Reference Melting Point128°CLiterature value
Boiling Point527°C760 mmHg
Flash Point286.6°CStandard test conditions
Thermal Stability Range-20°C to 130°CStorage and handling

Solubility Parameters and Partition Coefficients

Solubility characteristics of docosanedioic acid reflect the compound's amphiphilic nature, possessing both hydrophobic aliphatic segments and hydrophilic carboxylic acid terminals. Experimental solubility data in dimethyl sulfoxide (DMSO) indicates achievement of concentrations ≥50 mg/mL (134.93 mM) with ultrasonic assistance, demonstrating good solubility in polar aprotic solvents. Alternative solubility studies report slightly lower values of ≥5 mg/mL (13.49 mM) producing clear solutions, suggesting concentration-dependent solubility behavior.

Partition coefficient calculations provide insights into the compound's distribution behavior between immiscible phases. Computational predictions yield log P values ranging from 4.38 to 8.61 depending on the calculation method employed, with consensus estimates around 6.28. These elevated partition coefficient values indicate strong preference for organic phases over aqueous environments, consistent with the compound's long alkyl chain structure despite the presence of polar carboxylic acid groups.

The topological polar surface area (TPSA) measurement of 74.6 Ų quantifies the compound's polar character, primarily attributed to the carboxylic acid functionalities. This parameter influences bioavailability predictions and membrane permeation characteristics, suggesting limited gastrointestinal absorption based on established TPSA thresholds. Solubility classifications categorize docosanedioic acid as "poorly soluble" in aqueous systems, with estimated concentrations of 0.000247 mg/mL according to ESOL predictions.

Table 2: Solubility and Partition Data for Docosanedioic Acid

ParameterValueMethod/Conditions
DMSO Solubility≥50 mg/mLWith ultrasonication
DMSO Solubility≥5 mg/mLClear solution
Log P (consensus)6.28Computational prediction
TPSA74.6 ŲCalculated
Aqueous Solubility0.000247 mg/mLESOL method

Spectroscopic Fingerprints: NMR, IR, and Mass Spectral Signatures

Nuclear magnetic resonance spectroscopic analysis provides definitive structural confirmation for docosanedioic acid through characteristic signal patterns. ¹H NMR spectroscopy reveals the expected signatures for long-chain dicarboxylic acids, with analysis reports confirming consistency with the proposed molecular structure. The spectral data demonstrates purity levels ≥97.0% based on NMR integration analysis, establishing high-quality analytical standards for compound identification.

Infrared spectroscopic characterization yields distinctive absorption patterns characteristic of carboxylic acid functional groups and aliphatic chain structures. While specific IR data from the search results is limited, the general expectation includes strong carbonyl stretching around 1700 cm⁻¹ and broad O-H stretching in the 2500-3500 cm⁻¹ region, typical for carboxylic acid functionalities. The absence of significant absorption in other regions confirms the saturated aliphatic nature of the molecular framework.

Mass spectrometric analysis establishes the molecular ion peak at m/z 370, corresponding to the calculated molecular weight of 370.57 g/mol. This definitive mass spectral signature provides unambiguous molecular weight confirmation and facilitates compound identification in complex mixtures. The fragmentation patterns typically observed for long-chain dicarboxylic acids include loss of carboxylic acid groups and sequential alkyl chain fragmentation, creating characteristic spectral fingerprints for analytical identification.

The comprehensive spectroscopic data collectively confirm the structural assignment and purity of docosanedioic acid samples. NMR analysis serves as the primary structural verification tool, while IR spectroscopy provides functional group identification, and mass spectrometry delivers molecular weight confirmation. These complementary analytical techniques establish robust identification protocols essential for research applications and quality control procedures.

Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

8.6

UNII

FR7J081T20

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

505-56-6

Wikipedia

Docosanedioic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]

Dates

Modify: 2023-08-15

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